Enzalutamide metabolite M5
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Overview
Description
Enzalutamide is an oral androgen receptor signaling inhibitor utilized in the treatment of men with prostate cancer . It is primarily metabolized by CYP3A4 and CYP2C8 to form the active metabolite N-desmethyl enzalutamide .
Synthesis Analysis
Enzalutamide is primarily metabolized by CYP3A4 and CYP2C8 . The risk of enzalutamide drug interactions arises primarily when it is coadministered with other drugs that interact with these CYPs, including CYP3A4 .Molecular Structure Analysis
The molecular structures of several metabolites of Enzalutamide, including M1, M2, M4, M5, M6, and M11, have been determined . Enzalutamide was the most abundant 14 C component in plasma .Chemical Reactions Analysis
Enzalutamide is primarily metabolized by CYP3A4 and CYP2C8 . The risk of enzalutamide drug interactions arises primarily when it is coadministered with other drugs that interact with these CYPs, including CYP3A4 .Physical and Chemical Properties Analysis
Enzalutamide has a half-life of 5.8 days, achieves steady state by day 28, accumulates 8.3-fold with once-daily dosing, shows approximate dose proportionality from 30–360 mg/day, and has ≤30 % intersubject variability . In addition, enzalutamide is primarily eliminated by hepatic metabolism, while renal excretion is an insignificant elimination pathway for enzalutamide and its active metabolite, N-desmethyl enzalutamide .Mechanism of Action
Enzalutamide is a competitive androgen receptor (AR) inhibitor that has a threefold inhibition on the androgen signaling pathway without significant AR agonist activity . It inhibits androgen binding to its receptor, androgen receptor nuclear translocation, and subsequent interaction with chromosomal DNA to upregulate .
Safety and Hazards
Properties
CAS No. |
1242137-19-4 |
---|---|
Molecular Formula |
C20H13F4N3O4 |
Molecular Weight |
435.3 g/mol |
IUPAC Name |
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluorobenzoic acid |
InChI |
InChI=1S/C20H13F4N3O4/c1-19(2)17(30)26(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)27(19)12-5-6-13(16(28)29)15(21)8-12/h3-8H,1-2H3,(H,28,29) |
InChI Key |
HLAJSPJIWQUPBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1C2=CC(=C(C=C2)C(=O)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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